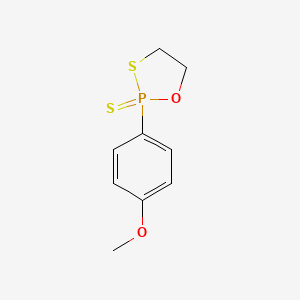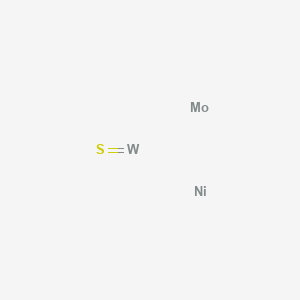
Molybdenum;nickel;sulfanylidenetungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;nickel;sulfanylidenetungsten is a complex compound that incorporates the elements molybdenum, nickel, and tungsten, along with sulfur. This compound is part of a broader class of materials known for their unique properties and applications in various fields, including catalysis, electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;nickel;sulfanylidenetungsten can be achieved through various methods, including co-precipitation, hydrothermal/solvothermal synthesis, and chemical vapor deposition. For instance, nickel molybdate nanorods can be synthesized using nickel benzoate and ammonium molybdate tetrahydrate as precursors . Similarly, tungsten disulfide nanosheets can be prepared using sodium tungstate and thiourea under hydrothermal conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical vapor deposition or hydrothermal synthesis, where precise control over temperature, pressure, and reactant concentrations is crucial to obtain the desired phase and morphology.
化学反応の分析
Types of Reactions
Molybdenum;nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum and tungsten compounds are known to participate in oxygen atom transfer reactions, cycling between different oxidation states during the catalytic process .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. The reactions typically occur under controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in the presence of hydrogen, molybdenum and tungsten oxides can be reduced to their respective metals .
科学的研究の応用
Molybdenum;nickel;sulfanylidenetungsten has a wide range of scientific research applications:
作用機序
The mechanism of action of molybdenum;nickel;sulfanylidenetungsten involves its role as a catalyst in redox reactions. The compound facilitates the transfer of oxygen atoms, cycling between different oxidation states of molybdenum and tungsten . This catalytic activity is crucial for its applications in chemical synthesis and environmental remediation.
類似化合物との比較
Similar Compounds
Molybdenum disulfide (MoS2): Known for its use in lubrication and as a semiconductor.
Nickel molybdate (NiMoO4): Used as a photocatalyst and in hydro-treatment processes.
Tungsten disulfide (WS2): Similar to MoS2, used in lubrication and as a catalyst.
Uniqueness
Molybdenum;nickel;sulfanylidenetungsten is unique due to its combination of elements, which imparts a distinct set of properties. The presence of nickel enhances its catalytic efficiency, while the inclusion of tungsten provides high thermal stability .
特性
CAS番号 |
894107-37-0 |
|---|---|
分子式 |
MoNiSW |
分子量 |
370.55 g/mol |
IUPAC名 |
molybdenum;nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Mo.Ni.S.W |
InChIキー |
YZVRMKZSTUSOJF-UHFFFAOYSA-N |
正規SMILES |
S=[W].[Ni].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
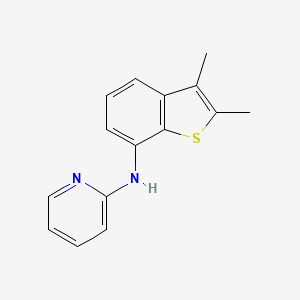

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
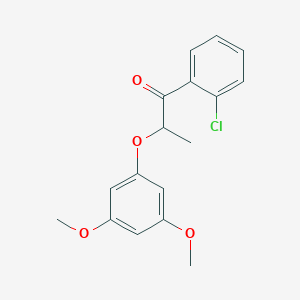

![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

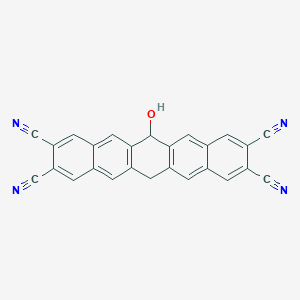
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)

![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
